molecular formula C24H24N4O3 B6120470 N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide

N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide

Cat. No.: B6120470
M. Wt: 416.5 g/mol
InChI Key: RQPJQMSBEFFFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide is a complex organic compound that features a unique structure combining indole and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyridazine ring. The final step involves the acylation of the intermediate compound to introduce the acetamide group.

    Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Pyridazine Ring Formation: The pyridazine ring can be constructed via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Acylation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: It can be used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole and pyridazine moieties may bind to different receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of others.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and serotonin, which contain the indole nucleus.

    Pyridazine Derivatives: Compounds like pyridazine itself and its derivatives used in pharmaceuticals.

Uniqueness

N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide is unique due to its combination of indole and pyridazine moieties, which may confer distinct biological activities and chemical properties not found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[5-[1-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-oxopyridazin-3-yl]-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-15-8-9-19(14-21(15)25-17(3)29)20-10-11-23(30)28(26-20)16(2)24(31)27-13-12-18-6-4-5-7-22(18)27/h4-11,14,16H,12-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPJQMSBEFFFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)N3CCC4=CC=CC=C43)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.